2,6-Dimethoxypyridine-3-methanol
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Overview
Description
2,6-Dimethoxypyridine-3-methanol is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . It is characterized by the presence of two methoxy groups and a methanol group attached to a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
2,6-Dimethoxypyridine-3-methanol can be synthesized from 2,6-Dimethoxypyridine-3-carboxaldehyde. The synthetic route involves the reduction of the carboxaldehyde group to a methanol group. This reaction typically requires a reducing agent such as sodium borohydride (NaBH4) under mild conditions. The reaction is carried out in an appropriate solvent like methanol or ethanol at room temperature.
Chemical Reactions Analysis
2,6-Dimethoxypyridine-3-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. For example, halogenation can be achieved using halogenating agents like phosphorus tribromide (PBr3).
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex molecules.
Scientific Research Applications
2,6-Dimethoxypyridine-3-methanol is used in various scientific research fields, including:
Organic Synthesis: It serves as an intermediate or building block in the synthesis of more complex molecules.
Medicinal Chemistry: The pyridine ring is a common feature in many biologically active molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxypyridine-3-methanol involves its interaction with various molecular targets and pathways. The compound’s methoxy and methanol groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
2,6-Dimethoxypyridine-3-methanol can be compared with other similar compounds, such as:
2,6-Dimethoxypyridine: Lacks the methanol group, making it less versatile in certain reactions.
3-Methoxypyridine: Contains only one methoxy group, resulting in different chemical properties and reactivity.
2,6-Dimethoxypyridine-3-carboxaldehyde: The precursor to this compound, with a carboxaldehyde group instead of a methanol group
Properties
IUPAC Name |
(2,6-dimethoxypyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-7-4-3-6(5-10)8(9-7)12-2/h3-4,10H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACFTRAAEZWJMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)CO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584784 |
Source
|
Record name | (2,6-Dimethoxypyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
562840-47-5 |
Source
|
Record name | (2,6-Dimethoxypyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dimethoxypyridine-3-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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